

# Spectroscopic Confirmation of 5-Chloro-4-methyl-2-nitroaniline: A Comparative Guide

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## Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitroaniline

Cat. No.: B1347341

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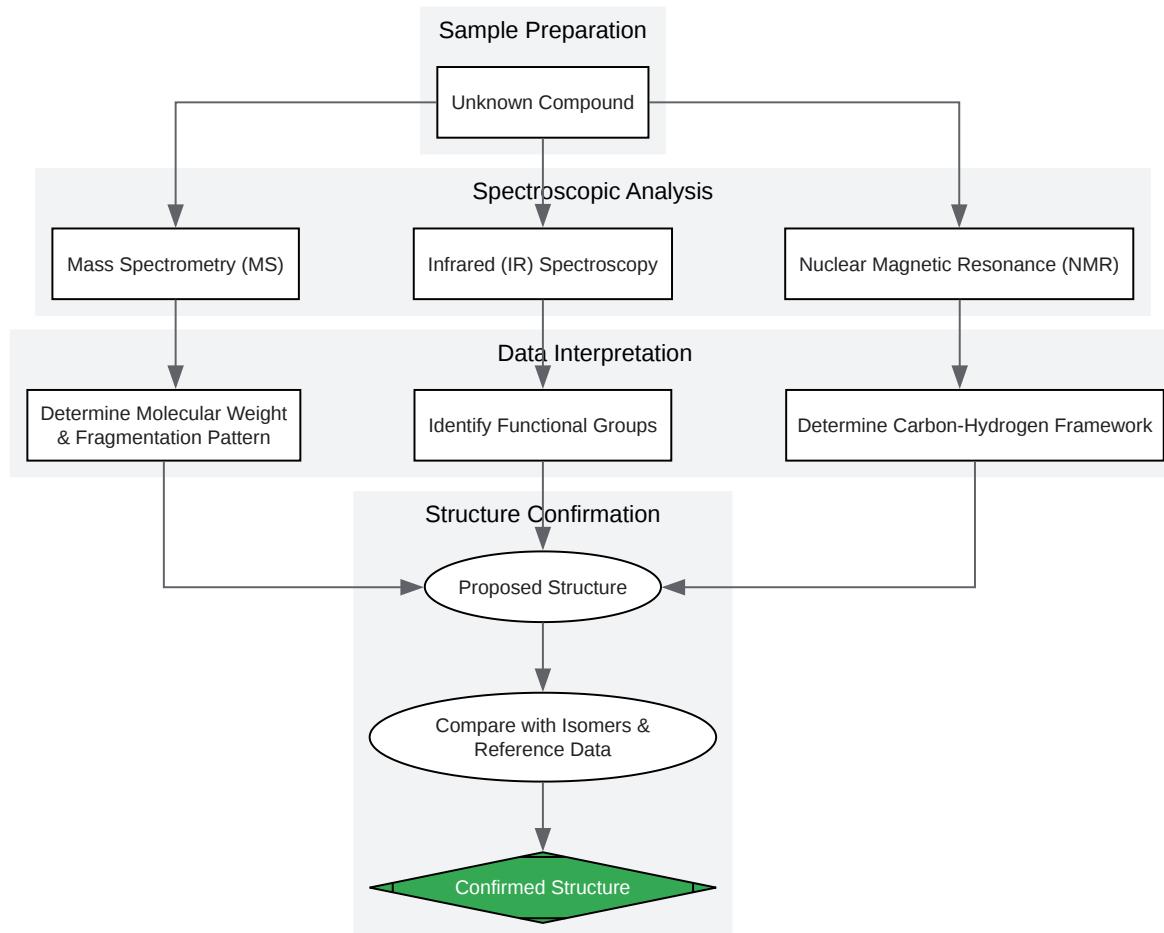
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the molecular structure of **5-Chloro-4-methyl-2-nitroaniline**. By analyzing its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data alongside those of its structural isomers, researchers can confidently verify the identity and purity of this compound, a crucial step in pharmaceutical and chemical research.

## Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of an unknown compound using a combination of spectroscopic techniques.

## Workflow for Spectroscopic Structure Elucidation

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Caption: A logical workflow for confirming a compound's structure.

## Molecular Structure of 5-Chloro-4-methyl-2-nitroaniline

The structure of **5-Chloro-4-methyl-2-nitroaniline**, with the IUPAC name highlighting the positions of the chloro, methyl, and nitro groups on the aniline ring, is presented below.

Caption: Structure of **5-Chloro-4-methyl-2-nitroaniline**.

## Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **5-Chloro-4-methyl-2-nitroaniline** and its isomers. Due to the limited availability of experimental data for the target compound, predicted values from spectroscopic software are included for comparison.

Table 1:  $^1\text{H}$  NMR Data (Predicted and Experimental)

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)	Amine Protons (ppm)	Solvent
5-Chloro-4-methyl-2-nitroaniline (Predicted)	$\delta$ 7.9 (s, 1H), 6.8 (s, 1H)	$\delta$ 2.4 (s, 3H)	$\delta$ 5.5-6.0 (br s, 2H)	$\text{CDCl}_3$
4-Chloro-3-nitroaniline <sup>[1]</sup>	$\delta$ 7.26 (d, 1H), 7.13 (d, 1H), 6.78 (dd, 1H)	-	$\delta$ 4.00 (s, 2H)	$\text{CDCl}_3$
5-Chloro-2-methyl-4-nitroaniline	Data not available	Data not available	Data not available	-
2-Methyl-5-nitroaniline <sup>[1]</sup>	$\delta$ 7.79 (d, 1H), 7.56 (dd, 1H), 7.25 (d, 1H)	$\delta$ 2.16 (s, 3H)	Not specified	$\text{DMSO}$
4-Methyl-3-nitroaniline <sup>[1]</sup>	$\delta$ 7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H)	$\delta$ 2.31 (s, 3H)	$\delta$ 5.55 (s, 2H)	$\text{DMSO}$

Table 2:  $^{13}\text{C}$  NMR Data (Predicted and Experimental)

Compound	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Solvent
5-Chloro-4-methyl-2-nitroaniline (Predicted)	$\delta$ 148, 145, 135, 125, 120, 118	$\delta$ 20	CDCl <sub>3</sub>
4-Chloro-3-nitroaniline <sup>[1]</sup>	$\delta$ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94	-	CDCl <sub>3</sub>
5-Chloro-2-methyl-4-nitroaniline	Data not available	Data not available	-
2-Methyl-5-nitroaniline	Data not available	Data not available	-
4-Methyl-3-nitroaniline <sup>[1]</sup>	$\delta$ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21	$\delta$ 18.78	DMSO

Table 3: IR Spectroscopy Data (Predicted and Experimental)

Compound	N-H Stretching (cm <sup>-1</sup> )	NO <sub>2</sub> Stretching (cm <sup>-1</sup> )	C-Cl Stretching (cm <sup>-1</sup> )	Aromatic C=C Stretching (cm <sup>-1</sup> )
5-Chloro-4-methyl-2-nitroaniline (Predicted)	~3400, ~3300	~1520 (asym), ~1340 (sym)	~750	~1600, ~1480
4-Chloro-3-nitroaniline	Data not available	Data not available	Data not available	Data not available
5-Chloro-2-methyl-4-nitroaniline	Data not available	Data not available	Data not available	Data not available
2-Methyl-5-nitroaniline	Data not available	Data not available	Data not available	Data not available
4-Methyl-3-nitroaniline	Data not available	Data not available	Data not available	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
5-Chloro-4-methyl-2-nitroaniline	186/188 (M <sup>+</sup> ), 187/189 (M+1) <sup>+</sup> [2]	Expected: [M-NO <sub>2</sub> ] <sup>+</sup> , [M-Cl] <sup>+</sup>
4-Chloro-3-nitroaniline	172/174 (M <sup>+</sup> )	Data not available
5-Chloro-2-methyl-4-nitroaniline	186/188 (M <sup>+</sup> )	Data not available
2-Methyl-5-nitroaniline	152 (M <sup>+</sup> )	Data not available
4-Methyl-3-nitroaniline	152 (M <sup>+</sup> )	Data not available

## Experimental Protocols

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
  - Process the data with a line broadening of 0.3 Hz.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
  - Process the data with a line broadening of 1-2 Hz.

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:

- Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually plotted as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

### 3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a suitable mobile phase.
- Ionization:
  - Electron Ionization (EI): Typically used in GC-MS, this hard ionization technique provides detailed fragmentation patterns.
  - Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, which often results in a prominent protonated molecular ion [M+H]<sup>+</sup>.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

By carefully comparing the acquired spectroscopic data of an unknown sample with the predicted data for **5-Chloro-4-methyl-2-nitroaniline** and the experimental data of its isomers, a confident structural confirmation can be achieved. The unique substitution pattern of the target compound will result in a distinct spectroscopic fingerprint, particularly in the <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra, allowing for its unambiguous identification.

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## References

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